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Compound of Interest

Compound Name: R715 TFA(185052-09-9 free base)

Cat. No.: B12045434

Get Quote

Executive Summary & Mechanism of Action
R715 is a second-generation, potent, and selective antagonist of the Bradykinin B1 Receptor

(B1R). Unlike the constitutive B2 receptor, B1R is inducible. It is rarely expressed in healthy

tissue but is rapidly upregulated (10–50 fold) following tissue injury, inflammation, or exposure

to cytokines (IL-1β, TNF-α).

Chemical Identity: Ac-Lys-[Leu8, Des-Arg9]-Bradykinin (modified) Sequence: Ac-Lys-Arg-Pro-

Pro-Gly-Phe-Ser-DβNal-Ile-OH Molecular Weight (Free Base): ~1140.4 g/mol Primary

Challenge: R715 is typically supplied as a Trifluoroacetate (TFA) salt.[1] Failure to correct for

the mass of the TFA counterion is the leading cause of experimental failure (under-dosing).

The "Salt Trap": Dosage Calculation Protocols
Most researchers calculate dosage based on the molecular weight of the peptide alone.

However, synthetic peptides like R715 can contain 30% to 40% TFA by weight.

The Correction Factor
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If you weigh 1 mg of R715 TFA powder, you are likely administering only ~0.7 mg of active

R715 peptide.

Formula for Active Dose:

Note: Peptide Content is found on your Certificate of Analysis (CoA). If unknown, assume 70%

for safety.

Dosage Reference Table (Systemic Administration)
Parameter Mouse (C57BL/6, BALB/c)

Rat (Sprague-Dawley,
Wistar)

Route i.p. or s.c. i.v. (bolus) or i.p.

Standard Active Dose 1.0 – 2.0 mg/kg 0.5 – 1.0 mg/kg

High Challenge Dose* Up to 5.0 mg/kg Up to 3.0 mg/kg

Tmax (Peak Effect) 30–45 mins 15–30 mins (i.v. is immediate)

Duration of Action ~2 – 4 hours ~1.5 – 3 hours

*High Challenge Dose: Required for models with massive cytokine storms (e.g., severe sepsis

or advanced STZ-induced diabetes).

Experimental Workflow Visualization
Diagram 1: The Salt Correction Decision Tree
This workflow ensures you do not under-dose your animals due to TFA salt weight.
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Caption: Workflow for correcting peptide mass to ensure accurate active drug delivery.
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Diagram 2: B1 Receptor Induction & R715 Blockade
Understanding that B1R is inducible explains why R715 has no effect in naive animals.
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Caption: R715 efficacy depends on prior upregulation of B1R by inflammatory stimuli.

Strain-Specific Considerations
Mice (C57BL/6 vs. BALB/c)

Metabolism: Mice have a significantly higher metabolic rate than rats. R715 is a peptide and

subject to peptidase degradation (though it is stabilized against ACE/NEP).

Recommendation: Use i.p. administration for a depot effect, which extends the half-life

compared to i.v. bolus.

Strain Sensitivity: C57BL/6 mice are prone to diet-induced obesity and STZ-induced

neuropathy. R715 is highly effective in reversing mechanical allodynia in these models but

requires a minimum induction period of 2 weeks post-STZ for B1R levels to peak.

Rats (Sprague-Dawley vs. Wistar)
Receptor Homology: The rat B1 receptor has distinct pharmacology compared to humans,

but R715 was specifically optimized for rodent B1R affinity (pA2 > 8.0).
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Neuropathic Pain Models (CCI, SNL): In Chronic Constriction Injury (CCI), B1R expression

peaks at days 14–21. Administering R715 on day 3 may yield false negatives because the

receptor population is insufficient.

Intrathecal (i.t.) Dosing: For direct spinal delivery, reduce the dose to 10–30 nmol/rat (approx.

10–35 µg total per rat).

Troubleshooting & FAQs
Q1: I injected R715 into healthy control mice, but their pain threshold didn't change. Is the drug

bad? A: The drug is likely fine. R715 targets the inducible B1 receptor. In healthy, naive

animals, B1R expression is negligible. R715 is not an analgesic in the absence of

inflammation; it is an anti-hyperalgesic that reverses pain states driven by B1R upregulation.

Q2: My R715 solution is cloudy. Can I still use it? A: No. Cloudiness indicates precipitation.

Cause: R715 TFA is acidic.[2] If dissolved in a buffer with low buffering capacity (like weak

PBS) at high concentrations (>5 mg/mL), it may precipitate.

Fix: Dissolve the peptide in sterile water first, then slowly add concentrated saline or PBS.

Ensure the final pH is near 7.4. If needed, add a small amount of 0.1N NaOH, but be careful

not to overshoot pH > 8.0, which can degrade the peptide.

Q3: How often should I dose for a chronic study? A: R715 has a relatively short half-life (hours).

For chronic inhibition, twice daily (BID) dosing is recommended. Alternatively, use osmotic

minipumps, but ensure the peptide is stable in the vehicle at body temperature for the duration

of the implant (replace every 3-5 days if stability data is unavailable).

Q4: Can I use R715 to block the B2 receptor? A: No. R715 is >1000-fold selective for B1R over

B2R. If you need to block the constitutive bradykinin effects (acute phase), use HOE-140

(Icatibant).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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